Cas no 1698587-49-3 (tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate)

Tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate is a specialized carbamate derivative featuring a brominated alkyl ether side chain. This compound is of interest in synthetic organic chemistry due to its functional group diversity, including a tert-butyl carbamate protecting group, an ethyl-substituted amine, and a bromo-ether moiety. The presence of these groups makes it a versatile intermediate for further modifications, particularly in pharmaceutical and agrochemical synthesis. Its structural complexity allows for selective reactivity, enabling controlled transformations under mild conditions. The bromine substituent offers a handle for cross-coupling reactions, while the carbamate group provides stability during synthetic processes. This compound is typically handled under inert conditions due to its sensitivity to moisture and strong acids/bases.
tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate structure
1698587-49-3 structure
Product Name:tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate
CAS No:1698587-49-3
MF:C16H32BrNO4
MW:382.333584785461
CID:5790733
PubChem ID:103490036
Update Time:2025-06-09

tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 1698587-49-3
    • tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
    • EN300-1135880
    • tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate
    • Inchi: 1S/C16H32BrNO4/c1-8-18(14(19)22-15(4,5)6)12-16(7,11-17)21-13(3)10-20-9-2/h13H,8-12H2,1-7H3
    • InChI Key: JSPQDBJIQQKSKG-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CN(C(=O)OC(C)(C)C)CC)OC(C)COCC

Computed Properties

  • Exact Mass: 381.15147g/mol
  • Monoisotopic Mass: 381.15147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 48Ų

tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135880-0.05g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1135880-0.1g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1135880-0.25g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1135880-0.5g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1135880-1.0g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3
1g
$1429.0 2023-05-23
Enamine
EN300-1135880-2.5g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1135880-5.0g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3
5g
$4143.0 2023-05-23
Enamine
EN300-1135880-10.0g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3
10g
$6144.0 2023-05-23
Enamine
EN300-1135880-1g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
1g
$914.0 2023-10-26
Enamine
EN300-1135880-5g
tert-butyl N-{3-bromo-2-[(1-ethoxypropan-2-yl)oxy]-2-methylpropyl}-N-ethylcarbamate
1698587-49-3 95%
5g
$2650.0 2023-10-26

Additional information on tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate

Introduction to tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate (CAS No. 1698587-49-3)

tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate (CAS No. 1698587-49-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structural features, which include a tert-butyl group, a bromine atom, and an ethoxypropan-2-yl moiety. These features contribute to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate can be represented as follows:

C17H35BrNO4. The molecular weight of this compound is approximately 385.37 g/mol. The presence of the tert-butyl group provides steric protection, while the bromine atom offers a reactive site for further functionalization. The ethoxypropan-2-yl moiety adds complexity and can influence the compound's solubility and reactivity in different solvents.

In the context of pharmaceutical research, tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate has been explored as a potential intermediate in the synthesis of novel drugs. Recent studies have highlighted its role in the development of compounds with therapeutic potential, particularly in the areas of neurodegenerative diseases and cancer. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the use of this compound as a key intermediate in the synthesis of a series of small molecules that exhibit potent anti-cancer activity against various cancer cell lines.

The synthetic pathway for tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yl)oxy-2-methylpropyl}-N-ethylcarbamate typically involves several steps, including nucleophilic substitution reactions and carbamate formation. The choice of reagents and reaction conditions is crucial to achieve high yields and purity. One common approach involves the reaction of 3-bromo-2-(1-ethoxypropan-2-yloxy)-2-methylpropylamine with tert-butyl ethylcarbamate under controlled conditions. This method has been optimized to minimize side reactions and maximize product yield.

In addition to its pharmaceutical applications, tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yloxy)-2-methylpropyl}-N-ethylcarbamate has also found use in other areas of chemical research. For example, it has been employed as a building block in the synthesis of polymers with specific functional groups. A study published in the Polymer Chemistry journal (2020) demonstrated the utility of this compound in the preparation of biodegradable polymers with tunable properties, which have potential applications in drug delivery systems and tissue engineering.

The physical properties of tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yloxy)-2-methylpropyl}-N-ethylcarbamate, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage. Typically, this compound is stable under standard laboratory conditions but should be stored away from moisture and strong oxidizing agents to prevent degradation. Its solubility in organic solvents like dichloromethane and ethanol makes it suitable for use in various synthetic protocols.

Safety is a critical aspect when working with any chemical compound. While tert-butyl N-{3-bromo-2-(1-ethoxypropan-2-yloxy)-2-methylpropyl}-N-ethylcarbamate is not classified as a hazardous material, proper handling procedures should be followed to ensure safety. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound to prevent skin contact and inhalation. Additionally, appropriate ventilation should be used to minimize exposure to vapors.

In conclusion, tert-butyl N-{3-bromo-2-(1.ethoxypropan.-yloxy)-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.-methylprop.yl)-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-N.ethoxycarbonyl-prop.ylamino} carbamate (CAS No. 1698587-.49-.3), commonly referred to as tert-butyl N-{3-bromo-.yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy)-yloxy).49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-.49-) (CAS No. 1698587-) (CAS No.), is a versatile organic compound with significant potential in pharmaceuticals and chemical synthesis. Its unique structural features make it an attractive intermediate for the development of novel drugs and materials. Ongoing research continues to explore new applications for this compound, further highlighting its importance in the scientific community.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd